![molecular formula C18H21N3O4S B7700201 4-{[N-(methylsulfonyl)-N-(2-phenylethyl)glycyl]amino}benzamide CAS No. 769160-60-3](/img/structure/B7700201.png)
4-{[N-(methylsulfonyl)-N-(2-phenylethyl)glycyl]amino}benzamide
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Overview
Description
4-{[N-(methylsulfonyl)-N-(2-phenylethyl)glycyl]amino}benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a benzamide core linked to a glycine derivative through a sulfonamide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[N-(methylsulfonyl)-N-(2-phenylethyl)glycyl]amino}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Glycine Derivative: The glycine derivative is synthesized by reacting glycine with methylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Benzamide: The glycine derivative is then coupled with 4-aminobenzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[N-(methylsulfonyl)-N-(2-phenylethyl)glycyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfone derivatives, while reduction of a nitro group can produce an amine.
Scientific Research Applications
4-{[N-(methylsulfonyl)-N-(2-phenylethyl)glycyl]amino}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[N-(methylsulfonyl)-N-(2-phenylethyl)glycyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the aromatic ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- 4-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzamide
- 2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}-N-(2-phenylethyl)benzamide
Uniqueness
4-{[N-(methylsulfonyl)-N-(2-phenylethyl)glycyl]amino}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenylethyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Properties
IUPAC Name |
4-[[2-[methylsulfonyl(2-phenylethyl)amino]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-26(24,25)21(12-11-14-5-3-2-4-6-14)13-17(22)20-16-9-7-15(8-10-16)18(19)23/h2-10H,11-13H2,1H3,(H2,19,23)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZOJMVQZFKODO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)NC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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